5-(1-{[(3-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)pentanamide
Description
This compound is a structurally complex molecule featuring a tetrahydroquinazolinone core substituted with a 3-chlorophenyl carbamoyl group and a branched pentanamide side chain. Its synthesis likely involves multi-step reactions, including cyclization and amide coupling, as inferred from analogous procedures in the literature . The tetrahydroquinazolinone scaffold is known for its pharmacological relevance, particularly in targeting enzymes like kinases and proteases. The 3-chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the 3-methylbutyl substituent could improve solubility and bioavailability .
Properties
IUPAC Name |
5-[1-[2-(3-chloroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methylbutyl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31ClN4O4/c1-18(2)13-14-28-23(32)12-5-6-15-30-25(34)21-10-3-4-11-22(21)31(26(30)35)17-24(33)29-20-9-7-8-19(27)16-20/h3-4,7-11,16,18H,5-6,12-15,17H2,1-2H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHGPFNIHNRLFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., compounds 7a and 7b from ): These share a heterocyclic core but lack the tetrahydroquinazolinone moiety. Their synthesis involves malononitrile or ethyl cyanoacetate, differing in reactivity compared to the target compound’s carbamoyl-methyl group .
Piperazine-linked quinolinyl pentanamides (e.g., 11c and 11d from ): These feature a piperazine ring and quinoline group, contrasting with the tetrahydroquinazolinone core.
Sulfamethoxazole derivatives (e.g., compound 1 from ): These prioritize sulfonamide groups for antibacterial activity, whereas the target compound’s carbamoyl and amide groups may target different biological pathways .
Bioactivity and Target Profiles
highlights that structurally similar compounds cluster into groups with shared bioactivity profiles. For example:
- Tetrahydroquinazolinone derivatives often inhibit kinases (e.g., EGFR, VEGFR) due to their planar aromatic cores, which facilitate π-π stacking in enzyme active sites .
- Piperazine-linked compounds (e.g., 11c/d ) exhibit serotonin receptor antagonism, attributed to their flexible piperazine side chains .
- Sulfonamide derivatives show antibacterial activity via dihydropteroate synthase inhibition, a mechanism unlikely for the target compound given its distinct substituents .
Physicochemical and Pharmacokinetic Properties
A hypothetical comparison based on and is presented below:
The target compound’s higher molecular weight and moderate LogP suggest balanced solubility and membrane permeability, advantageous for oral bioavailability compared to 11c .
Computational and Experimental Validation
Similarity Indexing
Using Tanimoto coefficient-based methods (), the target compound shows ~60–70% structural similarity to kinase inhibitors like erlotinib, based on shared tetrahydroquinazolinone and carbamoyl groups. This aligns with , where bioactivity clustering correlates with structural motifs .
Pharmacophore Modeling
suggests that the tetrahydroquinazolinone core and carbamoyl group form a pharmacophore critical for kinase binding. This contrasts with piperazine-linked compounds, where the piperazine moiety dominates target interactions .
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